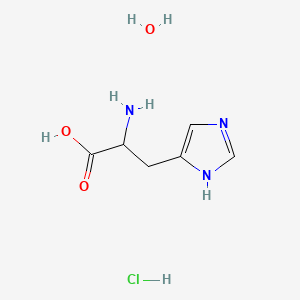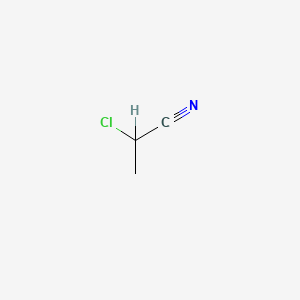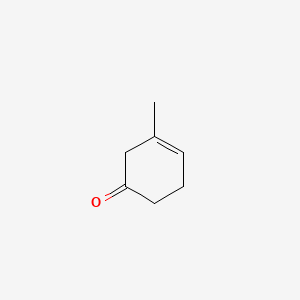
1-(3-チエニル)-2-プロパノン
説明
1-(3-Thienyl)-2-propanone is a useful research compound. Its molecular formula is C7H8OS and its molecular weight is 140.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Thienyl)-2-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Thienyl)-2-propanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
フォトクロミック材料開発
“1-(3-チエニル)-2-プロパノン”は、フォトクロミック材料の開発に利用できる可能性があります。 これらの材料は光にさらされると色が変化し、この化合物の構造は、さまざまな用途(基礎的な物理化学的研究から技術革新まで)で優れたフォトクロミック性能で知られているジアリールエテンと同様の特性を持つ可能性を示唆しています .
抗がん研究
“1-(3-チエニル)-2-プロパノン”のようなチオフェン部分を有する化合物は、その抗がん特性について研究されてきました。 関連する化合物は、脳がん細胞株に対して活性があり、細胞死と増殖抑制を誘導することが示されています . これは、“1-(3-チエニル)-2-プロパノン”が癌治療研究においても価値がある可能性を示唆しています。
ポリマー合成
“1-(3-チエニル)-2-プロパノン”の構造は、それがポリマー合成におけるモノマーとして使用できることを示しています。 類似のチオフェン含有化合物は、酵素を触媒として用いて重合され、バイオテクノロジーや材料科学における潜在的な用途を持つ水溶性ポリマーが生成されています .
作用機序
Target of Action
1-(3-Thienyl)-2-propanone, also known as Ethanone, is a compound that has been studied for its potential biological activities . . It’s worth noting that thiadiazole derivatives, which are structurally similar to 1-(3-Thienyl)-2-propanone, have been found to interact strongly with biological targets due to their mesoionic character .
Mode of Action
It’s known that the thiophene ring in the compound can participate in various chemical reactions . For instance, in the Suzuki–Miyaura coupling reaction, the thiophene ring can undergo oxidative addition and transmetalation .
Biochemical Pathways
For example, methiopropamine, a thiophene derivative, is metabolized in the liver to form 1-(thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .
Pharmacokinetics
It’s known that thiadiazole derivatives, which are structurally similar to 1-(3-thienyl)-2-propanone, can cross cellular membranes due to their mesoionic nature .
Result of Action
It’s known that thiadiazole derivatives, which are structurally similar to 1-(3-thienyl)-2-propanone, exhibit various biological activities due to the presence of n–c–s– moiety .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, which involves the thiophene ring, can be influenced by various environmental factors .
生化学分析
Biochemical Properties
1-(3-Thienyl)-2-propanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including 1-(3-Thienyl)-2-propanone, have been shown to exhibit antimicrobial and anti-inflammatory properties . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing . Additionally, 1-(3-Thienyl)-2-propanone can form covalent bonds with nucleophilic sites on proteins, leading to potential enzyme inhibition or activation .
Cellular Effects
1-(3-Thienyl)-2-propanone influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives, including 1-(3-Thienyl)-2-propanone, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . The compound can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, 1-(3-Thienyl)-2-propanone can impact cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Thienyl)-2-propanone involves various interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 1-(3-Thienyl)-2-propanone can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can result in changes in gene expression and cellular function. Additionally, the compound can interact with transcription factors, leading to alterations in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Thienyl)-2-propanone can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that thiophene derivatives, including 1-(3-Thienyl)-2-propanone, can undergo degradation under certain conditions, leading to the formation of metabolites . These metabolites can have different biochemical properties and effects on cells. Long-term exposure to 1-(3-Thienyl)-2-propanone in in vitro and in vivo studies has shown potential cytotoxic effects, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 1-(3-Thienyl)-2-propanone can vary with different dosages in animal models. Studies have demonstrated that thiophene derivatives, including 1-(3-Thienyl)-2-propanone, exhibit dose-dependent effects . At lower doses, the compound may show beneficial effects such as anti-inflammatory and antimicrobial properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with 1-(3-Thienyl)-2-propanone.
Metabolic Pathways
1-(3-Thienyl)-2-propanone is involved in various metabolic pathways. The compound undergoes metabolic processing by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can further participate in biochemical reactions and influence metabolic flux. For example, the compound can be converted into thiophene-2-carboxylic acid, which is a major metabolic product . Understanding the metabolic pathways of 1-(3-Thienyl)-2-propanone is essential for elucidating its pharmacokinetics and potential interactions with other biomolecules.
Transport and Distribution
The transport and distribution of 1-(3-Thienyl)-2-propanone within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, thiophene derivatives, including 1-(3-Thienyl)-2-propanone, have been shown to interact with specific transporters, facilitating their uptake into cells . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, influencing its distribution within the body .
Subcellular Localization
The subcellular localization of 1-(3-Thienyl)-2-propanone plays a crucial role in its activity and function. Studies have shown that thiophene derivatives, including 1-(3-Thienyl)-2-propanone, can target specific subcellular compartments such as mitochondria . The compound’s ability to accumulate in mitochondria can enhance its effects on cellular metabolism and energy production . Additionally, post-translational modifications and targeting signals can direct 1-(3-Thienyl)-2-propanone to specific organelles, influencing its subcellular localization and activity .
特性
IUPAC Name |
1-thiophen-3-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKDLNBMOXQRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336208 | |
| Record name | 1-(3-thienyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62119-77-1 | |
| Record name | 1-(3-thienyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dimethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)



![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)




![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)




